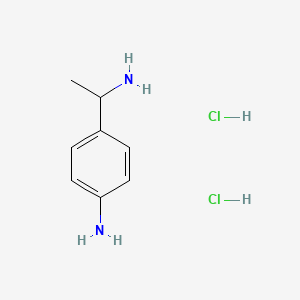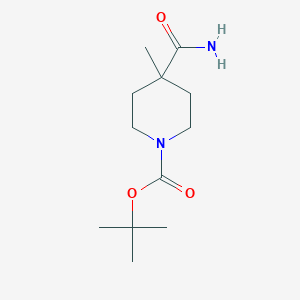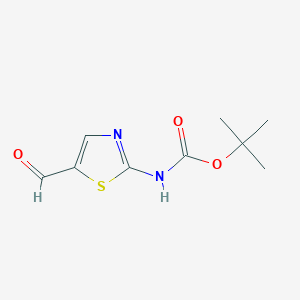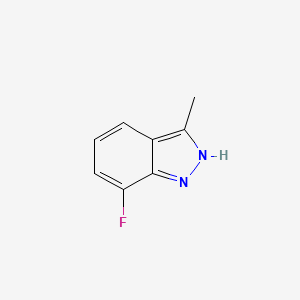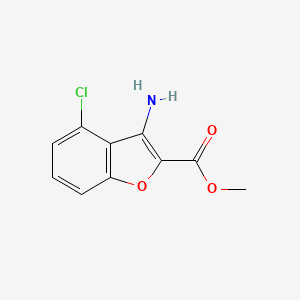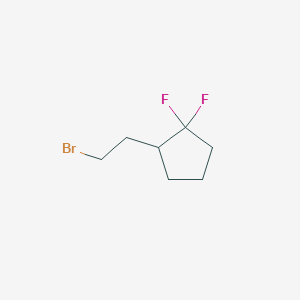
2-(2-Bromoethyl)-1,1-difluorocyclopentane
概要
説明
Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and what conditions are needed for it to react .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. It also includes studying the compound’s stability and reactivity .科学的研究の応用
Reaction Dynamics and Intermediate Formation
- The chemical reaction involving 1-bromo-2-(chloromethyl)bicyclo[1.1.0]butane and methyllithium leads to the formation of tricyclo[2.1.0.0^1,3]pentane, an intermediate isomer of [1.1.1]propellane. This process demonstrates the transformation and application of related bromoethyl compounds in organic synthesis (Wiberg, McMurdie, McClusky, & Hadad, 1993).
Synthesis and Applications in Heterocycles Formation
- (2‐Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate, related to 2-(2-Bromoethyl)-1,1-difluorocyclopentane, is used as a precursor in the synthesis of heterocycles. This demonstrates its role in organic synthesis, particularly in the formation of cyclic compounds through reactions like epoxidation and cyclopropanation (Matlock, Aggarwal, & McGarrigle, 2016).
Applications in Organic Synthesis and Molecular Transformation
- The reaction involving 1,1-dibromo-2,3-bis(chloromethyl)cyclopropane and methyllithium, leading to an unstable compound that rearranges to cyclopentadiene, showcases the versatility of bromoethyl compounds in organic transformations. This process highlights its potential application in synthesizing and manipulating cyclopentane structures (Wiberg & McClusky, 1987).
Cyclopentane-1,2-Dione Synthesis
- Cyclopentane-1,2-dione synthesis, which uses 2-bromocyclopentanone, a compound related to 2-(2-Bromoethyl)-1,1-difluorocyclopentane, is significant in preparing various organic compounds. This process exemplifies the application of bromoethyl-based compounds in synthesizing intermediates for more complex chemical structures (Wrobel & Cook, 1980).
Selective Separation of Haloalkane Isomers
- A study on solid supramolecular adsorption materials demonstrates the separation of 1-/2-bromoalkane isomers, related to 2-(2-Bromoethyl)-1,1-difluorocyclopentane. This research signifies its potential application in isomer separation, crucial in both academic and industrial settings (Wu et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2-bromoethyl)-1,1-difluorocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrF2/c8-5-3-6-2-1-4-7(6,9)10/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRUHYNGXBPAQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-1,1-difluorocyclopentane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



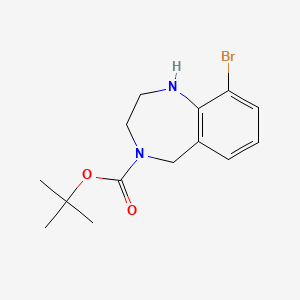
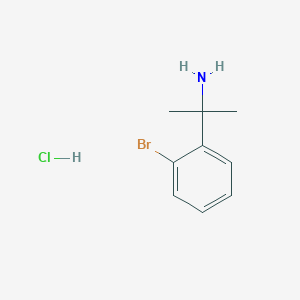

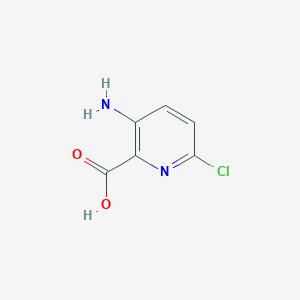
![1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclopentylethanone](/img/structure/B1374629.png)
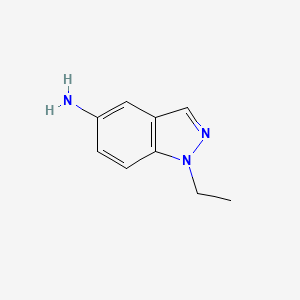
![Benzenesulfonic acid; 4-[4-[(4-chlorophenyl)-(2-pyridinyl)methoxy]-1-piperidinyl]butanoic acid](/img/structure/B1374632.png)
